2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813567
InChI: InChI=1S/C10H14BrNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2
SMILES:
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol

CAS No.:

Cat. No.: VC17813567

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol -

Specification

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
IUPAC Name 2-[(3-bromophenyl)methylamino]propane-1,3-diol
Standard InChI InChI=1S/C10H14BrNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2
Standard InChI Key OEVRALXZBIBARG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)CNC(CO)CO

Introduction

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group attached to a propane-1,3-diol backbone. This compound is classified as an amino alcohol due to the presence of both amino and alcohol functional groups. The molecular formula of this compound is C10H14BrNO2, and its molecular weight is approximately 260.13 g/mol .

Synthesis of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol

The synthesis of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction between 3-bromobenzylamine and propane-1,3-diol under controlled conditions. The process requires careful manipulation of reaction parameters such as temperature and solvent choice to optimize outcomes.

Biological Activities and Potential Applications

Research indicates that 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. The compound's structure allows it to interact with biological systems, suggesting potential therapeutic applications in drug development targeting various diseases.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-2-methyl-1,3-propanediolLacks bromophenyl groupSimpler structure; primarily an amino alcohol
3-BromobenzylamineContains bromophenyl group but lacks diol functionalityFocused on amine properties
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diolSimilar diol structure but with methoxy substitutionDifferent functional group leading to varied reactivity
2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diolSimilar structure but with different phenyl substitutionVariation in biological activity due to structural differences

The distinct combination of both the bromophenyl group and the diol moiety in 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol imparts unique chemical and biological properties that differentiate it from similar compounds.

Research Findings and Future Directions

Studies on the interactions of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol with biological targets indicate that it may engage in specific binding interactions due to the presence of both bromine and hydroxyl groups. This can influence its pharmacokinetic properties and efficacy as a drug candidate. Further research is necessary to elucidate its mechanism of action and interaction dynamics with various biomolecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator